molecular formula C15H13ClN2O2 B1441871 N-[3-(2-chloroacetamido)phenyl]benzamide CAS No. 1233188-83-4

N-[3-(2-chloroacetamido)phenyl]benzamide

Cat. No.: B1441871
CAS No.: 1233188-83-4
M. Wt: 288.73 g/mol
InChI Key: DWNHTHNQFOAYLP-UHFFFAOYSA-N
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Description

N-[3-(2-Chloroacetamido)phenyl]benzamide (CAS: 1233188-83-4) is a benzamide derivative featuring a 2-chloroacetamido substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₅H₁₃ClN₂O₂, with a molecular weight of 288.73 g/mol.

Properties

IUPAC Name

N-[3-[(2-chloroacetyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNHTHNQFOAYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-chloroacetamido)benzoic acid (Intermediate I)

  • Starting materials: m-Aminobenzoic acid and chloroacetyl chloride.
  • Procedure: m-Aminobenzoic acid (0.01 mol) is dissolved in ethanol with triethylamine (0.01 mol) to form a clear solution. The mixture is cooled in an ice bath for 30 minutes. Chloroacetyl chloride (0.01 mol) is then added dropwise under stirring for 1 hour.
  • Outcome: The product, 3-(2-chloroacetamido)benzoic acid, precipitates out and is isolated by filtration, drying, and recrystallization from alcohol.
  • Notes: Triethylamine acts as a base to neutralize the hydrochloric acid formed during acylation, improving yield and purity.

Conversion to 3-(2-chloroacetamido)benzoyl chloride (Intermediate III)

  • Starting material: 3-(2-chloroacetamido)benzoic acid.
  • Reagent: Thionyl chloride (SOCl₂).
  • Procedure: The benzoic acid derivative is refluxed with an excess of thionyl chloride for 2 hours. Excess thionyl chloride is removed by distillation.
  • Outcome: Formation of the corresponding benzoyl chloride, which is a reactive acylating agent for amide bond formation.

Final coupling to form this compound

  • Starting materials: 3-(2-chloroacetamido)benzoyl chloride and aniline or substituted anilines.
  • Procedure: The benzoyl chloride (0.01 mol) is reacted with aniline (0.01 mol) in a suitable solvent such as methanol or ethanol under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.
  • Outcome: The desired this compound is obtained with good purity.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product Notes
1 m-Aminobenzoic acid + Chloroacetyl chloride Triethylamine, ethanol, 0°C to RT, 1 h 3-(2-chloroacetamido)benzoic acid (Int I) Base neutralizes HCl; recrystallization improves purity
2 3-(2-chloroacetamido)benzoic acid Thionyl chloride, reflux, 2 h 3-(2-chloroacetamido)benzoyl chloride (Int III) Excess SOCl₂ removed by distillation
3 3-(2-chloroacetamido)benzoyl chloride + Aniline Reflux in methanol/ethanol This compound TLC monitoring; product isolated by precipitation

Analytical and Spectral Data

The synthesized this compound and its derivatives are typically characterized by:

These data confirm the successful formation of the target compound and its purity.

Research Findings and Optimization Notes

  • The reaction of chloroacetyl chloride with m-aminobenzoic acid is efficient and straightforward, yielding the intermediate acid with good purity after recrystallization.
  • Thionyl chloride is a preferred reagent for converting the acid to the acid chloride because it effectively removes water and facilitates the formation of a reactive intermediate.
  • The final coupling step with aniline derivatives is sensitive to solvent choice and reaction time; methanol or ethanol under reflux provides good yields.
  • Thin-layer chromatography is essential for monitoring the completion of the coupling reaction to avoid overreaction or side products.
  • The methodology allows for the synthesis of various substituted benzamides by changing the aniline derivative, enabling structure-activity relationship studies for biological activity optimization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloroacetamido)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxides or amines .

Scientific Research Applications

Reaction Mechanisms

This compound can undergo various chemical reactions:

  • Substitution Reactions : The chloro group can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : Can form corresponding oxides or amines depending on the reagents used.

Medicinal Chemistry

N-[3-(2-chloroacetamido)phenyl]benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
  • Anticancer Potential : The compound has shown promising results in cytotoxicity assays against various cancer cell lines, suggesting potential applications in cancer treatment .

The mechanism of action involves interaction with specific molecular targets, inhibiting certain enzymes by binding to their active sites. This inhibition can disrupt critical biological pathways related to microbial resistance and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research has utilized quantitative structure-activity relationship (QSAR) analysis to evaluate how structural variations influence biological activity. Compounds with similar structures have been analyzed for their effectiveness against microbial organisms, revealing that modifications to the phenyl ring can significantly impact activity levels .

Case Studies

  • Antimicrobial Efficacy Study : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. Results indicated that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria, demonstrating the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assay : In vitro testing revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of N-[3-(2-chloroacetamido)phenyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Molecular Formula Key Substituents Biological/Functional Activity Reference
N-[3-(2-Chloroacetamido)phenyl]benzamide C₁₅H₁₃ClN₂O₂ 2-Chloroacetamido at 3-phenyl position Potential alkylating agent (hypothetical)
SH-X-9 () C₂₄H₂₀Cl₂N₄O₄ Dual chloroacetamido, phenoxy, propargyl Protein interaction regulation
N-{3-[1-(2-Chloro-N-methylacetamido)ethyl]phenyl}benzamide C₁₈H₁₉ClN₂O₂ N-methyl, ethyl linker Structural studies (CID 50987514)
3-Chloro-N-phenylbenzamide () C₁₃H₁₀ClNO Chloro at benzamide ring Crystallographic model compound
Flutolanil () C₁₇H₁₄F₃NO₂ Trifluoromethyl, isopropoxy Pesticide (fungicidal activity)
W1 () C₂₃H₁₇N₅O₄S Benzimidazole-thio, dinitrophenyl Antimicrobial, anticancer

Physical and Chemical Properties

  • Crystallinity: 3-Chloro-N-phenylbenzamide () crystallizes in a monoclinic system (P21/c), with distinct packing due to the absence of the acetamido group. The target compound’s acetamido group may enhance hydrogen bonding, affecting solubility and melting point .
  • Lipophilicity : Flutolanil’s trifluoromethyl group increases logP (XLogP3 ~3.5) compared to the target compound (estimated XLogP3 ~2.8), influencing membrane permeability .

Reactivity and Functional Potential

  • The chloroacetamido group in the target compound is a reactive handle for alkylation, similar to SH-X-7. However, SH-X-9’s propargyl group expands its utility in bioorthogonal chemistry .

Biological Activity

N-[3-(2-chloroacetamido)phenyl]benzamide, a compound of increasing interest in medicinal chemistry, has been investigated for its biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial efficacy, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with 3-aminobenzamide in the presence of coupling agents. The structural characterization is performed using techniques such as NMR and mass spectrometry to confirm the identity and purity of the compound.

Key Synthesis Steps

  • Starting Materials : 2-chloroacetamide and 3-aminobenzamide.
  • Reaction Conditions : Typically conducted in a solvent like DMF or DMSO at elevated temperatures.
  • Characterization : Utilization of ^1H NMR and ^13C NMR for structural confirmation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamide derivatives, including this compound. These compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Efficacy Against Bacteria

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative Bacteria : Moderate efficacy observed against Escherichia coli.
  • Fungal Activity : Moderate effectiveness against Candida albicans.

The biological activity is influenced by the substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity, which aids in membrane penetration .

Case Studies

  • Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial activity using standard testing methods against multiple strains. Results indicated that compounds with specific substituents exhibited superior activity profiles, particularly those with halogenated phenyl groups .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to bacterial enzymes. These studies suggest that the compound can effectively inhibit key enzymes involved in bacterial cell wall synthesis .

Anticancer Potential

Emerging research has also explored the anticancer properties of this compound derivatives. For instance, compounds from similar structural classes have demonstrated cytotoxic effects against various cancer cell lines, including breast (BT-549, MCF-7) and ovarian (SKOV-3) cancers .

Summary Table of Biological Activity

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureusMIC = 0.62 µg/mL
AntibacterialEscherichia coliMIC = 0.69 µg/mL
AntifungalCandida albicansMIC = 7.8 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15.6 µg/mL
AnticancerSKOV-3 (ovarian cancer)IC50 = 18.5 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(2-chloroacetamido)phenyl]benzamide, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • The compound can be synthesized via multi-step reactions involving chloroacetylation of 3-aminophenyl intermediates followed by benzamide coupling. For example, describes a similar synthesis using β-naphthol, benzaldehyde, and carbodiimide coupling agents in acetonitrile/water (3:1) under ambient conditions for 72 hours.
  • Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) enhance amide bond formation. Purification via crystallization (methanol:water, 4:1) yields ~75% purity .
  • Key variables: Temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), chloroacetamido NH (δ ~10.2 ppm), and benzamide carbonyl (δ ~168 ppm). emphasizes NMR for tracking reaction progress.
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) confirm molecular geometry. and highlight Cambridge Structural Database (CSD) validation for bond angles/torsion .
  • IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology :

  • Enzyme inhibition assays : Test against bacterial proliferation targets like acyl carrier protein synthase (acps-pptase), as seen in for structurally related compounds. Use spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm).
  • Minimum Inhibitory Concentration (MIC) : Assess antibacterial activity against Gram-positive/negative strains (e.g., E. coli, S. aureus) using broth microdilution .
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.

Advanced Research Questions

Q. How does the chloroacetamido group influence the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Alkylation studies : The 2-chloroacetamido group acts as an electrophile, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes. demonstrates similar derivatives targeting protein complexes via chloroacetamide-mediated crosslinking.
  • Docking simulations : Use software like AutoDock Vina to model interactions with bacterial acps-pptase active sites. Compare binding energies with non-chlorinated analogs .
  • Kinetic assays : Measure inactivation rates of target enzymes (e.g., kinact/KI) to quantify covalent modification efficiency.

Q. What strategies resolve contradictory data on the compound’s antibacterial efficacy across studies?

  • Methodology :

  • Strain-specific variability : Test across diverse bacterial strains (e.g., Pseudomonas aeruginosa vs. Bacillus subtilis) to identify resistance mechanisms ().
  • Stability analysis : Assess compound degradation under assay conditions (pH, temperature) via HPLC. highlights oxidation/reduction pathways altering bioactivity.
  • Synergy studies : Combine with β-lactam antibiotics to evaluate potentiation effects, addressing discrepancies in monotherapy efficacy .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Substituent variation : Replace the benzamide ring with electron-withdrawing groups (e.g., -CF₃, ) or extend conjugation (e.g., nitro groups, ) to modulate electron density.
  • Bioisosteric replacement : Substitute chloroacetamido with acrylamide or sulfonamide groups ( ) to balance reactivity and stability.
  • Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and metabolic stability in liver microsomes to optimize bioavailability .

Q. What experimental approaches address solubility challenges in in vivo studies?

  • Methodology :

  • Co-solvent systems : Use DMSO:PEG 400 (1:4) or cyclodextrin inclusion complexes ( ) to enhance aqueous solubility.
  • Prodrug design : Convert the chloroacetamido group to a hydrolyzable ester (e.g., acetyloxy) for improved absorption .
  • Nanoparticle encapsulation : Employ PLGA-based carriers to sustain release and reduce toxicity (referenced in ’s formulation strategies).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-chloroacetamido)phenyl]benzamide
Reactant of Route 2
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N-[3-(2-chloroacetamido)phenyl]benzamide

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